molecular formula C33H58O3Si B12307358 9,10-Secocholesta-5,7,10(19)-triene-3,25-diol,1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (1a,3b,5Z,7E)-

9,10-Secocholesta-5,7,10(19)-triene-3,25-diol,1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (1a,3b,5Z,7E)-

Cat. No.: B12307358
M. Wt: 530.9 g/mol
InChI Key: XVKFSLZSLVBIPO-NCSHVNCESA-N
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Description

9,10-Secocholesta-5,7,10(19)-triene-3,25-diol,1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (1a,3b,5Z,7E)-: is a synthetic derivative of the secosteroid family This compound is characterized by its unique structure, which includes a secocholesta backbone with multiple hydroxyl groups and a silyl ether moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Secocholesta-5,7,10(19)-triene-3,25-diol,1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (1a,3b,5Z,7E)- typically involves multiple steps, starting from a suitable steroid precursor. The key steps include:

    Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid backbone.

    Silylation: Protection of hydroxyl groups using silylating agents such as tert-butyldimethylsilyl chloride (TBDMS-Cl) under basic conditions.

    Oxidation and Reduction: Selective oxidation and reduction reactions to achieve the desired configuration and functional groups.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the silyl ether moiety, often using fluoride ions (e.g., TBAF - tetrabutylammonium fluoride).

Common Reagents and Conditions:

    Oxidation: PCC, DMP, Jones reagent.

    Reduction: LiAlH4, NaBH4.

    Substitution: TBAF, HF (hydrofluoric acid).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction typically produces alcohols.

Scientific Research Applications

Chemistry:

  • Used as a precursor in the synthesis of more complex steroid derivatives.
  • Studied for its reactivity and stability under various conditions.

Biology:

  • Investigated for its potential role in modulating biological pathways.
  • Used in studies related to vitamin D analogs and their effects on cellular processes.

Medicine:

  • Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
  • Studied as a potential drug candidate for various diseases.

Industry:

  • Utilized in the development of new materials and chemical processes.
  • Applied in the synthesis of high-value chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 9,10-Secocholesta-5,7,10(19)-triene-3,25-diol,1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (1a,3b,5Z,7E)- involves its interaction with specific molecular targets and pathways. The compound can bind to nuclear receptors, such as the vitamin D receptor (VDR), and modulate gene expression. This interaction can lead to various biological effects, including regulation of calcium homeostasis, immune response, and cell proliferation.

Comparison with Similar Compounds

    Calcitriol: A naturally occurring form of vitamin D3 with similar structural features.

    Alfacalcidol: A synthetic analog of vitamin D used in the treatment of various conditions.

    Doxercalciferol: Another vitamin D analog with therapeutic applications.

Uniqueness: The uniqueness of 9,10-Secocholesta-5,7,10(19)-triene-3,25-diol,1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (1a,3b,5Z,7E)- lies in its specific structural modifications, which confer distinct chemical and biological properties. These modifications can enhance its stability, bioavailability, and selectivity for certain molecular targets, making it a valuable compound for research and potential therapeutic use.

Properties

Molecular Formula

C33H58O3Si

Molecular Weight

530.9 g/mol

IUPAC Name

(5Z)-3-[tert-butyl(dimethyl)silyl]oxy-5-[(2E)-2-[1-(6-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol

InChI

InChI=1S/C33H58O3Si/c1-23(13-11-19-32(6,7)35)28-17-18-29-25(14-12-20-33(28,29)8)15-16-26-21-27(34)22-30(24(26)2)36-37(9,10)31(3,4)5/h15-16,23,27-30,34-35H,2,11-14,17-22H2,1,3-10H3/b25-15+,26-16-

InChI Key

XVKFSLZSLVBIPO-NCSHVNCESA-N

Isomeric SMILES

CC(CCCC(C)(C)O)C1CCC\2C1(CCC/C2=C\C=C/3\CC(CC(C3=C)O[Si](C)(C)C(C)(C)C)O)C

Canonical SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O[Si](C)(C)C(C)(C)C)O)C

Origin of Product

United States

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